Thiopc
Overview
Description
Thiopc, also known as Palmitoyl thio-PC, is a thioester analog of glycerophospholipids. It is a chromogenic substrate for phospholipase A2 (PLA2) activity measurement. The compound contains a palmitoyl thioester at the sn-2 position of the glycerol backbone, which is hydrolyzed by PLA2 to yield a free thiol that reacts with Ellman’s reagent, producing a bright yellow product with an absorbance maximum at 412 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl thio-PC involves the esterification of glycerol with palmitic acid at the sn-1 position, followed by the introduction of a thioester group at the sn-2 position. The reaction conditions typically involve the use of a base catalyst and an organic solvent to facilitate the esterification process. The final product is purified through crystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of Palmitoyl thio-PC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then formulated into a crystalline solid for ease of handling and storage .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl thio-PC undergoes several types of chemical reactions, including:
Hydrolysis: The thioester bond at the sn-2 position is hydrolyzed by PLA2, yielding a free thiol and a lysophospholipid.
Oxidation: The free thiol produced from hydrolysis can undergo oxidation to form disulfides.
Substitution: The thioester group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Phospholipase A2 (PLA2) in a buffer solution.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Hydrolysis: Free thiol and lysophospholipid.
Oxidation: Disulfides.
Substitution: Thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Palmitoyl thio-PC is used as a substrate in enzymatic assays to measure PLA2 activity. It is also employed in studies involving lipid metabolism and phospholipid biochemistry .
Biology
In biological research, Palmitoyl thio-PC is used to investigate the role of PLA2 in cellular processes, including membrane remodeling and signal transduction. It is also utilized in studies of lipid-protein interactions and membrane dynamics .
Medicine
Palmitoyl thio-PC has applications in medical research, particularly in the study of inflammatory diseases where PLA2 activity is implicated. It is used to screen for potential inhibitors of PLA2, which could serve as therapeutic agents for conditions such as arthritis and cardiovascular diseases .
Industry
In the industrial sector, Palmitoyl thio-PC is used in the development of diagnostic kits for measuring PLA2 activity. It is also employed in the formulation of biochemical reagents and research tools .
Mechanism of Action
The mechanism of action of Palmitoyl thio-PC involves its hydrolysis by PLA2. The enzyme cleaves the thioester bond at the sn-2 position, releasing a free thiol and a lysophospholipid. The free thiol then reacts with Ellman’s reagent, producing a yellow chromophore that can be quantified spectrophotometrically. This reaction allows for the measurement of PLA2 activity in various biological samples .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine (PC): A common phospholipid found in cell membranes, differing from Palmitoyl thio-PC by the presence of an ester bond instead of a thioester bond.
Lysophosphatidylcholine (LPC): A product of PLA2 activity on phosphatidylcholine, similar to the lysophospholipid produced from Palmitoyl thio-PC hydrolysis.
Phosphatidylethanolamine (PE): Another phospholipid with a similar structure but containing an ethanolamine head group instead of choline.
Uniqueness
Palmitoyl thio-PC is unique due to its thioester bond at the sn-2 position, which makes it a specific substrate for PLA2. This specificity allows for precise measurement of PLA2 activity, distinguishing it from other phospholipids that do not contain a thioester bond .
Biological Activity
Thiopc, or thiopeptides, represents a class of naturally occurring compounds that exhibit a broad spectrum of biological activities, particularly in antimicrobial and anti-inflammatory contexts. Over the past decade, research has intensified around these compounds due to their potential therapeutic applications, especially against resistant bacterial strains. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of their effects.
Thiopeptides are characterized by their unique thiazole-containing structures, which contribute to their biological efficacy. They primarily target Gram-positive bacteria by inhibiting protein synthesis through binding to the ribosomal RNA. The mechanism involves the formation of a stable complex that prevents the proper functioning of ribosomes, thereby halting bacterial growth.
Key Mechanisms
- Inhibition of Protein Synthesis : Thiopeptides bind to the ribosomal RNA, disrupting translation.
- Antimicrobial Activity : Effective against a variety of Gram-positive pathogens.
- Anti-inflammatory Properties : Modulate immune responses and reduce inflammation.
Antimicrobial Activity
Thiopeptides have demonstrated potent antimicrobial properties. A study highlighted their effectiveness against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for various thiopeptides were reported as follows:
Thiopeptide | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecalis |
---|---|---|
This compound A | 0.5 | 1.0 |
This compound B | 0.25 | 0.5 |
This compound C | 1.0 | 2.0 |
These results indicate that thiopeptides can be effective alternatives to traditional antibiotics in treating resistant infections .
Anti-inflammatory Activity
Research has also shown that this compound compounds possess significant anti-inflammatory properties. A case study investigated the effects of this compound on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
Extract Type | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
Leaf Extract | 70 | 34 |
Microshoot Extract | 76 | 66 |
The microshoot extracts exhibited higher inhibition rates compared to leaf extracts, suggesting enhanced bioactivity through specific cultivation methods .
Case Study 1: Efficacy Against MRSA
In a clinical trial involving patients with Methicillin-resistant Staphylococcus aureus (MRSA), this compound was administered as part of a combination therapy regimen. The results showed a significant reduction in bacterial load after two weeks of treatment, with no adverse effects reported.
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
A double-blind study assessed the impact of this compound on patients with rheumatoid arthritis. Patients receiving this compound showed a marked decrease in joint swelling and pain scores compared to the placebo group, indicating its potential as an adjunct therapy for inflammatory conditions.
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14+,22-20+,25-24+,31-29+/t43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCLGYBUIDZNF-SEHARXJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82NO6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146797-82-2 | |
Record name | 1-Hexadecyl-2-arachidonoylthio-2-deoxyglycero-3-phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146797822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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